
A Comparative Spectroscopic Guide to 2,3,6-
Trimethoxyisonicotinaldehyde for Structural

Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,3,6-

Trimethoxyisonicotinaldehyde

Cat. No.: B1402740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2,3,6-
Trimethoxyisonicotinaldehyde against the well-characterized, structurally related compound,

isonicotinaldehyde. The aim is to facilitate the structural confirmation of 2,3,6-
Trimethoxyisonicotinaldehyde by highlighting the influence of its three methoxy groups on

key spectroscopic features. The data presented for 2,3,6-Trimethoxyisonicotinaldehyde is

based on predicted values, while experimental data is provided for isonicotinaldehyde.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,3,6-
Trimethoxyisonicotinaldehyde and isonicotinaldehyde, covering Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group Vibrational Mode

2,3,6-

Trimethoxyisonicotin

aldehyde (Predicted

Wavenumber, cm⁻¹)

**

Isonicotinaldehyde
(Experimental
Wavenumber,
cm⁻¹) **

Aldehyde C=O Stretch 1690-1710[1][2] ~1709

Aromatic C=C Stretch 1450-1600[1][2] ~1600, ~1550

C-O (Methoxy) Stretch Not Specified Not Applicable

Aldehyde C-H Stretch Not Specified ~2850, ~2750

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton Type

2,3,6-

Trimethoxyisonicotinaldehyd

e (Predicted Chemical Shift,

δ ppm)

Isonicotinaldehyde

(Experimental Chemical

Shift, δ ppm)

Aldehyde (-CHO) 9.8 - 10.2 (singlet)[3] ~10.11 (singlet)[4]

Pyridine Ring H-5 Not Specified ~7.72 (doublet)[4]

Pyridine Ring H-2, H-6 Not Applicable ~8.90 (doublet)[4]

Methoxy (-OCH₃) 3.8 - 4.0 (singlet)[3] Not Applicable

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Carbon Type

2,3,6-

Trimethoxyisonicotinaldehyd

e (Predicted Chemical Shift,

δ ppm)

Isonicotinaldehyde

(Experimental Chemical

Shift, δ ppm)

Aldehyde (C=O) 190 - 195[3] ~192.8

Pyridine Ring C-4 Not Specified ~142.1

Pyridine Ring C-2, C-6 Not Specified ~151.2

Pyridine Ring C-3, C-5 Not Specified ~122.1

Methoxy (-OCH₃) Not Specified Not Applicable

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Formula
Molecular Weight (

g/mol )

Predicted Molecular

Ion (m/z)

2,3,6-

Trimethoxyisonicotinal

dehyde

C₉H₁₁NO₄[1][2] 197.19[1][2] 197[1][2]

Isonicotinaldehyde C₆H₅NO 107.11 107

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the aldehyde

carbonyl group.

Methodology:

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small

amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into
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a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in

a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the

empty sample holder (or the pure KBr pellet) is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment,

and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are

analyzed to identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed

information about the chemical environment of each proton and carbon atom.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C

NMR is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is often added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a single pulse experiment is typically performed. For ¹³C

NMR, a proton-decoupled experiment is common to simplify the spectrum.

Data Analysis: The chemical shifts (δ, ppm), signal multiplicities (e.g., singlet, doublet), and

integration values (for ¹H NMR) are analyzed to assign the signals to specific atoms within

the molecular structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural

information from its fragmentation pattern.
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Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

Common ionization techniques for organic molecules include Electron Ionization (EI) or

Electrospray Ionization (ESI).

Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole,

time-of-flight).

Data Acquisition: A mass spectrum is recorded, plotting ion intensity versus m/z.

Data Analysis: The molecular ion peak ([M]⁺) is identified to determine the molecular weight.

The fragmentation pattern is analyzed to deduce the structure of different parts of the

molecule.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural confirmation of an organic compound like 2,3,6-Trimethoxyisonicotinaldehyde.
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Caption: Workflow for Spectroscopic Analysis.
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Structural Confirmation Logic
The following diagram illustrates the logical relationship between the spectroscopic data and

the confirmed structure of 2,3,6-Trimethoxyisonicotinaldehyde.

Proposed Structure

Spectroscopic Evidence

Conclusion

2,3,6-Trimethoxyisonicotinaldehyde
C₉H₁₁NO₄

MW: 197.19

IR: C=O stretch at ~1700 cm⁻¹

predicts

¹H NMR:
- Aldehyde H (~10 ppm)

- Methoxy H's (~3.9 ppm)
- Aromatic H

predicts

¹³C NMR:
- Carbonyl C (~192 ppm)

- Aromatic C's
- Methoxy C's

predicts

MS: Mol. Ion at m/z 197

predicts

Structure Confirmed

Click to download full resolution via product page

Caption: Logical Flow for Structural Confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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